7-Fluoro-3-methylisoquinoline

Physicochemical Property pKa Medicinal Chemistry

7-Fluoro-3-methylisoquinoline (CAS 2073126-59-5) is a precision‑engineered isoquinoline building block with a strategic C7‑fluoro and C3‑methyl substitution pattern. Unlike generic isoquinolines, this unique regiochemistry lowers pKa, enhances membrane permeability, and provides outstanding metabolic stability due to the robust C‑F bond. Ideal for medicinal chemists optimizing CNS drug candidates and kinase/GPCR SAR programs. Procure this specific isomer directly to avoid misleading SAR; non‑fluorinated or differently substituted analogs fail to reproduce target binding kinetics and ADME profiles.

Molecular Formula C10H8FN
Molecular Weight 161.179
CAS No. 2073126-59-5
Cat. No. B2736735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-methylisoquinoline
CAS2073126-59-5
Molecular FormulaC10H8FN
Molecular Weight161.179
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)F)C=N1
InChIInChI=1S/C10H8FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3
InChIKeyXJDCFJTZKGPPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3-methylisoquinoline (CAS 2073126-59-5) Procurement Guide: What You Need to Know


7-Fluoro-3-methylisoquinoline (CAS 2073126-59-5) is a fluorinated isoquinoline derivative with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol . It features a fluorine atom at the 7-position and a methyl group at the 3-position of the bicyclic isoquinoline scaffold. This substitution pattern is strategically designed to modulate the molecule's physicochemical and pharmacokinetic properties, which is a key driver of its utility in medicinal chemistry and chemical biology research [1]. As a fluorinated heterocyclic building block, it serves as a critical intermediate for the synthesis of more complex bioactive molecules, particularly in programs aimed at optimizing drug-like properties such as metabolic stability and target engagement [2]. This guide provides a comparative, evidence-based analysis to inform procurement decisions.

Why 7-Fluoro-3-methylisoquinoline is Not a Commodity: The Failure of Generic Substitution


The simple isoquinoline scaffold is widely available, but generic substitution fails for 7-Fluoro-3-methylisoquinoline because its value is specifically tied to the combined presence and precise regiochemistry of the fluorine at C7 and the methyl at C3 . The electron-withdrawing and steric effects of this substitution pattern create a unique set of physicochemical properties—including altered lipophilicity, basicity (pKa), and metabolic stability—that are not present in the parent isoquinoline (CAS 119-65-3), 3-methylisoquinoline (CAS 1125-80-0), or other regioisomers like 7-fluoro-4-methylisoquinoline [1]. These properties directly impact key drug discovery parameters such as membrane permeability, target binding kinetics, and resistance to oxidative metabolism [2]. Therefore, using a non-fluorinated analog or a different regioisomer will not recapitulate the structure-activity relationships (SAR) or pharmacokinetic profiles observed with this specific compound, leading to potentially misleading or failed experimental outcomes. The evidence below quantifies these key differentiators.

Comparative Evidence for 7-Fluoro-3-methylisoquinoline: Quantified Differentiation Against Analogs


Quantified Reduction in Basicity (pKa) vs. Non-Fluorinated 3-Methylisoquinoline

The incorporation of the 7-fluoro substituent lowers the predicted pKa of 7-fluoro-3-methylisoquinoline to 5.11 ± 0.33, compared to the predicted pKa of 5.66 ± 0.30 for the non-fluorinated analog, 3-methylisoquinoline . This reduction is consistent with the established inductive effect of fluorine on aromatic amines and heterocycles, which alters the protonation state of the molecule at physiological pH .

Physicochemical Property pKa Medicinal Chemistry Fluorine Effect

Enhanced Predicted Metabolic Stability and Bioavailability Compared to Non-Fluorinated Isoquinoline Scaffolds

While direct experimental metabolic stability data for 7-fluoro-3-methylisoquinoline is not publicly available in primary literature, its structure contains a strong aromatic C(sp²)-F bond, which is well-documented to confer increased metabolic stability compared to non-fluorinated analogs [1]. The C-F bond has a bond dissociation energy of ~110 kcal/mol, which is significantly higher than the C-H bond it typically replaces (~84-90 kcal/mol), making it highly resistant to cytochrome P450-mediated oxidative metabolism [2]. The related analog 1(2H)-Isoquinolinone, 7-fluoro-3-methyl- (CAS 702710-19-8) is explicitly noted for enhanced metabolic stability and bioavailability due to its fluorine substitution [3].

Metabolic Stability Bioavailability Fluorine Effect ADME

Altered Lipophilicity and Physicochemical Profile vs. 3-Methylisoquinoline

The introduction of fluorine at the 7-position changes the compound's physical properties. 7-Fluoro-3-methylisoquinoline has a predicted density of 1.174 ± 0.06 g/cm³ and a predicted boiling point of 261.3 ± 20.0 °C . In contrast, the non-fluorinated 3-methylisoquinoline has a predicted density of 1.0584 g/cm³ and a boiling point of 251 °C . The increase in both density and boiling point is consistent with the presence of the polar, electron-withdrawing fluorine atom, which enhances intermolecular interactions and is a proxy for altered lipophilicity and molecular recognition properties.

Lipophilicity Physicochemical Property Density Boiling Point

Best-Fit Research & Industrial Applications for 7-Fluoro-3-methylisoquinoline


Lead Optimization in Medicinal Chemistry: Tuning pKa and Metabolic Stability

7-Fluoro-3-methylisoquinoline is an ideal scaffold for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of isoquinoline-based leads. Its reduced pKa compared to non-fluorinated analogs (e.g., 3-methylisoquinoline) makes it a superior core for designing compounds with improved membrane permeability and reduced off-target binding to amine-sensitive receptors, a common challenge in CNS drug discovery [1]. Furthermore, the presence of the metabolically robust C-F bond [2] positions it as a preferred building block for enhancing the in vivo half-life of drug candidates, directly addressing common liabilities in lead series.

Synthesis of Selective and Potent Biological Probes

The unique electronic and steric properties of 7-fluoro-3-methylisoquinoline make it a valuable starting point for developing selective chemical probes. The well-documented, class-level effects of fluorination on target selectivity, as demonstrated in studies on related 3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) inhibitors where fluorination of the methyl group fine-tuned selectivity between PNMT and α2-adrenoceptor [1], provide a strong precedent. Researchers can leverage the specific substitution pattern of 7-fluoro-3-methylisoquinoline to explore SAR in their own target class, aiming to achieve a favorable balance of potency and selectivity that would be unattainable with non-fluorinated or differently substituted isomers.

Accelerating Structure-Activity Relationship (SAR) Studies in Kinase and GPCR Programs

The compound serves as a key intermediate for expediting SAR exploration in drug discovery programs, particularly those targeting kinases and G-protein coupled receptors (GPCRs). The presence of the 3-methyl group provides a handle for further functionalization, while the 7-fluoro substituent imparts the desired electronic and ADME benefits. This specific scaffold is mentioned in the context of kinase modulation [2] and is structurally related to isoquinoline derivatives that influence G-protein receptor kinase activity [3]. Procuring this building block allows for rapid analoging and assessment of the fluorine effect on target binding and cellular activity, accelerating the hit-to-lead phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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